3,5-Bis(dodecyloxy)benzaldehyde
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Overview
Description
3,5-Bis(dodecyloxy)benzaldehyde is an organic compound characterized by the presence of two dodecyloxy groups attached to a benzaldehyde core. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties. It is often used as a precursor in the synthesis of more complex molecules, particularly in the field of materials science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(dodecyloxy)benzaldehyde is typically synthesized through the alkylation of 3,5-dihydroxybenzaldehyde using the Williamson ether synthesis method. In this process, 3,5-dihydroxybenzaldehyde reacts with 1-bromododecane in the presence of a base, such as potassium carbonate, and a solvent like butanone . The reaction conditions generally involve heating the mixture to facilitate the formation of the ether bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: 3,5-Bis(dodecyloxy)benzoic acid.
Reduction: 3,5-Bis(dodecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Bis(dodecyloxy)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(dodecyloxy)benzaldehyde and its derivatives often involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, targeting enzymes like superoxide dismutases and glutathione reductase . In cancer research, its conjugates with drugs like indomethacin exhibit selective cytotoxicity towards cancer cells by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(decyloxy)benzaldehyde: Similar in structure but with shorter alkyl chains.
4,8-Bis(dodecyloxy)-6-methylbenzo[1,2-b4,5-b’]dithiophene: Used in polymer solar cells.
Uniqueness
3,5-Bis(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which provide greater hydrophobicity and flexibility compared to shorter alkyl chain analogs. This makes it particularly useful in applications requiring amphiphilic properties and in the synthesis of complex molecular architectures .
Properties
Molecular Formula |
C31H54O3 |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
3,5-didodecoxybenzaldehyde |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
InChI Key |
YCPXCJBTHBYPPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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